6-(2,2-dimethylpropylsulfanyl)-1H-pyridin-2-one
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Overview
Description
6-(2,2-dimethylpropylsulfanyl)-1H-pyridin-2-one is an organic compound characterized by a pyridinone ring substituted with a 2,2-dimethylpropylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-dimethylpropylsulfanyl)-1H-pyridin-2-one typically involves the introduction of the 2,2-dimethylpropylsulfanyl group onto the pyridinone ring. One common method is the nucleophilic substitution reaction where a suitable pyridinone precursor is reacted with a 2,2-dimethylpropylsulfanyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-dimethylpropylsulfanyl)-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinone ring can be reduced to form the corresponding dihydropyridinone using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridinone derivatives.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2,2-dimethylpropylsulfanyl)-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,2-dimethylpropylsulfanyl)-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. Additionally, the pyridinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethylpropylsulfanyl-1H-pyridin-3-one
- 2,2-dimethylpropylsulfanyl-1H-pyridin-4-one
- 2,2-dimethylpropylsulfanyl-1H-pyridin-5-one
Uniqueness
6-(2,2-dimethylpropylsulfanyl)-1H-pyridin-2-one is unique due to the specific position of the sulfanyl group on the pyridinone ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C10H15NOS |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
6-(2,2-dimethylpropylsulfanyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H15NOS/c1-10(2,3)7-13-9-6-4-5-8(12)11-9/h4-6H,7H2,1-3H3,(H,11,12) |
InChI Key |
GPLAHGXZMLTUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CSC1=CC=CC(=O)N1 |
Origin of Product |
United States |
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